An In-depth Technical Guide to 5-Chloro-N2-methylpyridine-2,3-diamine (CAS 100114-37-2): Synthesis, Characterization, and Application in Heterocyclic Chemistry
An In-depth Technical Guide to 5-Chloro-N2-methylpyridine-2,3-diamine (CAS 100114-37-2): Synthesis, Characterization, and Application in Heterocyclic Chemistry
This technical guide provides a comprehensive overview of 5-Chloro-N2-methylpyridine-2,3-diamine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its structural attributes, a proposed synthetic pathway with detailed protocols, predicted spectroscopic characterization, and its pivotal role as a precursor in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are prominent scaffolds in modern drug discovery.
Introduction: The Strategic Value of a Functionalized Diaminopyridine
5-Chloro-N2-methylpyridine-2,3-diamine (CAS No. 100114-37-2) is a highly functionalized pyridine derivative featuring vicinal amino groups at the C2 and C3 positions, a chlorine atom at C5, and a methyl group on the C2-amino nitrogen. This unique arrangement of functional groups offers a versatile platform for the synthesis of complex heterocyclic structures. The electron-withdrawing nature of the pyridine ring and the chloro substituent, combined with the nucleophilic character of the two distinct amino groups—one primary and one secondary—creates a nuanced reactivity profile that can be exploited for regioselective chemical transformations.
Its primary utility lies in its function as a precursor to imidazo[4,5-b]pyridines, which are recognized as bioisosteres of purines. This structural mimicry has led to the development of numerous imidazo[4,5-b]pyridine derivatives with a wide spectrum of biological activities, including but not limited to, kinase inhibition, antiviral, and antiproliferative effects. Understanding the synthesis and reactivity of this diamine is therefore of significant interest to the medicinal chemistry community.
Physicochemical and Structural Properties
A summary of the key identification and physicochemical properties of 5-Chloro-N2-methylpyridine-2,3-diamine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 100114-37-2 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Canonical SMILES | CNc1c(cc(cn1)Cl)N | [2] |
| InChI Key | VMWQUMKADFQDBI-UHFFFAOYSA-N | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| XLogP3 | 0.0 | [2] |
The presence of both a primary and a secondary amine, along with the pyridine nitrogen, allows the molecule to act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with biological targets.
Proposed Synthesis and Purification
Overall Synthetic Scheme
The proposed synthesis commences with the commercially available 2-amino-5-chloropyridine and proceeds through nitration, nucleophilic aromatic substitution to introduce the methylamino group, and a final reduction of the nitro group to yield the target diamine.
Step-by-Step Experimental Protocols
Step 1: Nitration of 2-Amino-5-chloropyridine
-
Causality: The nitration of 2-aminopyridine derivatives is a well-established method. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C3 and C5 positions are activated. The reaction is performed in a strong acidic medium to generate the nitronium ion (NO₂⁺) electrophile.
-
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-amino-5-chloropyridine in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
The precipitated yellow solid, 2-amino-5-chloro-3-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried.[3]
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) with Methylamine
-
Causality: The nitro group at the 3-position and the pyridine nitrogen strongly activate the C2 position towards nucleophilic attack. The existing amino group at C2 is a poor leaving group. However, under forcing conditions or through diazotization, it can be replaced. A more plausible route involves a related starting material, such as 2,5-dichloro-3-nitropyridine, where the C2 chlorine is readily displaced by methylamine. Alternatively, direct displacement of the amino group, while challenging, might be feasible under specific conditions. A more likely industrial route would start from a di-chlorinated pyridine. However, for a laboratory synthesis from the nitro-amino intermediate, the following represents a potential, albeit likely low-yielding, approach. A more efficient method would involve the initial synthesis of 2,5-dichloro-3-nitropyridine. For the purpose of this guide, we will describe the reaction with the more readily available 2-amino-5-chloro-3-nitropyridine, which may proceed via a Meisenheimer complex.
-
Protocol:
-
In a sealed pressure vessel, dissolve 2-amino-5-chloro-3-nitropyridine in an excess of an aqueous or alcoholic solution of methylamine.
-
Heat the mixture to 100-150 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vessel, and remove the excess methylamine and solvent under reduced pressure.
-
The resulting residue, containing 5-Chloro-2-(methylamino)-3-nitropyridine, can be purified by column chromatography on silica gel.
-
Step 3: Reduction of the Nitro Group
-
Causality: The reduction of an aromatic nitro group to a primary amine is a standard and high-yielding transformation. Several reagents can accomplish this, with common choices being tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Protocol (using SnCl₂):
-
Dissolve 5-Chloro-2-(methylamino)-3-nitropyridine in ethanol or concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.
-
Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate as tin hydroxide.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-N2-methylpyridine-2,3-diamine.
-
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Using a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can yield highly pure material.
Spectroscopic Characterization (Predicted)
No publicly available, validated spectra for 5-Chloro-N2-methylpyridine-2,3-diamine have been identified. However, based on the analysis of its structure and comparison with analogous compounds, a predicted ¹H and ¹³C NMR spectral profile can be constructed.
Predicted ¹H NMR Spectrum
The expected proton signals are summarized in Table 2.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.3 - 7.5 | d | ~2.5 | This proton is ortho to the chloro group and meta to the pyridine nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |
| H-6 | ~7.8 - 8.0 | d | ~2.5 | This proton is ortho to the pyridine nitrogen, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-4. |
| N³H₂ (primary amine) | ~4.5 - 5.5 | br s | - | The chemical shift of amine protons is variable and concentration-dependent. It will likely appear as a broad singlet. |
| N²H (secondary amine) | ~5.0 - 6.0 | br s | - | Similar to the primary amine, this proton signal will be a broad singlet and its position can vary. |
| N²-CH₃ (methyl) | ~2.9 - 3.1 | s | - | The methyl group attached to the nitrogen will be a singlet, shifted downfield due to the attachment to the electron-withdrawing pyridine ring system. |
Predicted ¹³C NMR Spectrum
The expected carbon signals are summarized in Table 3.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 155 | Attached to two nitrogen atoms, this carbon will be significantly deshielded and appear far downfield. |
| C-3 | ~125 - 130 | This carbon is situated between two amino groups, but its chemical shift will be influenced by the overall electronic nature of the ring. |
| C-4 | ~120 - 125 | This carbon is adjacent to the chloro group and will be influenced by its electron-withdrawing inductive effect. |
| C-5 | ~138 - 142 | The carbon bearing the chloro group will be deshielded. |
| C-6 | ~145 - 148 | This carbon, ortho to the pyridine nitrogen, will be significantly deshielded. |
| N²-CH₃ | ~30 - 35 | The methyl carbon attached to the nitrogen will appear in the typical range for such groups. |
Reactivity and Synthetic Applications
The synthetic utility of 5-Chloro-N2-methylpyridine-2,3-diamine is primarily centered on the reactivity of its vicinal diamine functionality to form fused heterocyclic systems.
Synthesis of Imidazo[4,5-b]pyridines
The most important application of this diamine is in the synthesis of substituted imidazo[4,5-b]pyridines. A common method to achieve this is the Phillips condensation reaction, which involves the reaction of the diamine with an aldehyde.[4]
Regioselectivity Considerations:
A critical aspect of this reaction is the potential for the formation of two regioisomers, depending on which nitrogen atom of the diamine participates in the initial condensation with the aldehyde. The N-methyl group on the C2-amine introduces both steric and electronic differences between the two nucleophilic sites.
-
N3 (Primary Amine): This nitrogen is less sterically hindered and may be more nucleophilic, potentially leading to the formation of the N1-methylated imidazo[4,5-b]pyridine isomer.
-
N2 (Secondary Amine): While more sterically hindered, the N-methyl group is electron-donating, which could increase the nucleophilicity of this nitrogen.
The reaction conditions, such as the solvent, temperature, and catalyst, can be optimized to favor the formation of one regioisomer over the other. Careful analysis of the product mixture using techniques like 2D NMR (NOESY, HMBC) would be essential to confirm the structure of the resulting isomer(s).[3]
General Experimental Protocol for Imidazopyridine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-N2-methylpyridine-2,3-diamine (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), to the mixture.
-
Heating: Heat the reaction mixture to 120-150 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by column chromatography or recrystallization to obtain the desired 2-substituted-6-chloro-1-methyl-1H-imidazo[4,5-b]pyridine or its isomer.
Applications in Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold, readily accessible from 5-Chloro-N2-methylpyridine-2,3-diamine, is a "privileged scaffold" in medicinal chemistry. Its structural similarity to purines allows it to interact with a variety of biological targets, particularly protein kinases.
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The imidazo[4,5-b]pyridine core serves as an excellent hinge-binding motif. The substituents at the C2, C5 (chloro), and N1 (methyl) positions can be modified to achieve potency and selectivity for specific kinases. The chloro group at the C5 position can also serve as a handle for further functionalization via cross-coupling reactions to explore structure-activity relationships (SAR).
While specific examples detailing the use of CAS 100114-37-2 in the synthesis of marketed drugs are not prevalent, the general class of N-substituted imidazo[4,5-b]pyridines is widely reported in patent literature and medicinal chemistry journals as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.
Safety and Handling
As with any chemical reagent, 5-Chloro-N2-methylpyridine-2,3-diamine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
5-Chloro-N2-methylpyridine-2,3-diamine is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure, coupled with the differential reactivity of its amino groups, provides a strategic entry point for the synthesis of imidazo[4,5-b]pyridines and other complex heterocyclic systems. A robust understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in the design and development of novel bioactive molecules.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines. ResearchGate. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
